N4-(cyclopropylmethyl)pyridine-3,4-diamine

Lipophilicity ADME Drug Design

N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2) is a differentiated pyridine-3,4-diamine building block with a unique cyclopropylmethyl substituent that imparts distinct steric and electronic properties (LogP ~1.49, TPSA 54.17 Ų). Its CNS-penetrant profile (TPSA <60 Ų) and defined regiochemistry make it a superior choice over unsubstituted analogs for kinase inhibitor design and SAR exploration. Available at ≥95% purity with validated storage and shipping conditions, this scaffold ensures assay reproducibility and synthetic efficiency.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1040043-50-2
Cat. No. B1386562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(cyclopropylmethyl)pyridine-3,4-diamine
CAS1040043-50-2
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1CNC2=C(C=NC=C2)N
InChIInChI=1S/C9H13N3/c10-8-6-11-4-3-9(8)12-5-7-1-2-7/h3-4,6-7H,1-2,5,10H2,(H,11,12)
InChIKeyYQYUTDYRFPKXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2): Technical Baseline for Procurement and Research


N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2, C9H13N3, MW 163.22) is a substituted pyridine-3,4-diamine featuring a cyclopropylmethyl group at the N4 position [1]. This compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry , with reported purity specifications of ≥95% and storage recommendations of 2–8°C under dry, sealed conditions . Its structural features include a pyridine core, a primary aromatic amine, a secondary aromatic amine, and a cyclopropylmethyl substituent, which collectively impart distinct steric and electronic properties compared to unsubstituted pyridine-3,4-diamine and other N-alkyl analogs .

Why Generic Substitution Fails for N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2)


Generic substitution of N4-(cyclopropylmethyl)pyridine-3,4-diamine with other pyridine-3,4-diamine derivatives is not straightforward due to the unique steric and electronic effects conferred by the cyclopropylmethyl group. While pyridine-3,4-diamine serves as a common parent scaffold, the addition of the cyclopropylmethyl substituent at the N4 position significantly alters physicochemical properties such as lipophilicity (LogP ~1.49) [1], topological polar surface area (~50.9–54.2 Ų) [2], and hydrogen-bonding capacity, which in turn modulate biological target engagement, metabolic stability, and synthetic tractability . Regioisomers (e.g., 3-N-(cyclopropylmethyl)pyridine-3,4-diamine) exhibit different computed LogP values (XLogP3-AA 0.9) [3] and distinct substitution patterns, leading to divergent reactivity and target-binding profiles. Consequently, replacement with unsubstituted or differently N-alkylated analogs without empirical validation can compromise assay reproducibility, SAR continuity, and downstream synthetic efficiency .

Quantitative Differentiation Evidence for N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N4-(Cyclopropylmethyl)pyridine-3,4-diamine vs. Regioisomer 3-N-(Cyclopropylmethyl)pyridine-3,4-diamine

N4-(Cyclopropylmethyl)pyridine-3,4-diamine exhibits a computed LogP value of approximately 1.49 [1], whereas its regioisomer, 3-N-(cyclopropylmethyl)pyridine-3,4-diamine, has a lower computed XLogP3-AA value of 0.9 [2]. This difference reflects the distinct substitution patterns on the pyridine ring and directly impacts membrane permeability and distribution characteristics in biological systems.

Lipophilicity ADME Drug Design

Polar Surface Area (PSA) Comparison: N4-(Cyclopropylmethyl)pyridine-3,4-diamine vs. Unsubstituted Pyridine-3,4-diamine

N4-(Cyclopropylmethyl)pyridine-3,4-diamine has a computed topological polar surface area (TPSA) of 54.17 Ų [1], while unsubstituted pyridine-3,4-diamine (3,4-diaminopyridine) has a TPSA of approximately 64.9 Ų [2]. The cyclopropylmethyl substitution reduces PSA, which may enhance passive membrane permeability and oral bioavailability potential.

Polar Surface Area Bioavailability Drug-likeness

Molecular Weight and Structural Differentiation: N4-(Cyclopropylmethyl)pyridine-3,4-diamine vs. N4-Cyclopropylpyridine-3,4-diamine

N4-(Cyclopropylmethyl)pyridine-3,4-diamine (C9H13N3) has a molecular weight of 163.22 g/mol [1], whereas its close analog N4-cyclopropylpyridine-3,4-diamine (C8H11N3, CAS 146950-68-7) has a molecular weight of 149.19 g/mol . The additional methylene group in the cyclopropylmethyl moiety increases molecular weight by 14.03 g/mol and introduces an extra rotatable bond, influencing conformational flexibility and steric bulk.

Molecular Weight Lead Optimization Fragment-Based Drug Discovery

Rotatable Bond Count: Conformational Flexibility of N4-(Cyclopropylmethyl)pyridine-3,4-diamine vs. N4-Cyclopropyl Analog

N4-(Cyclopropylmethyl)pyridine-3,4-diamine contains 3 rotatable bonds [1], whereas N4-cyclopropylpyridine-3,4-diamine (direct cyclopropyl attachment) contains only 2 rotatable bonds (based on structural analysis of SMILES C1CC1NC2=C(C=NC=C2)N ). The extra rotatable bond in the cyclopropylmethyl analog arises from the methylene spacer between the cyclopropane ring and the exocyclic nitrogen.

Conformational Analysis Molecular Flexibility Binding Entropy

Recommended Application Scenarios for N4-(Cyclopropylmethyl)pyridine-3,4-diamine (CAS 1040043-50-2)


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The distinct physicochemical profile of N4-(cyclopropylmethyl)pyridine-3,4-diamine—including LogP ~1.49 and TPSA 54.17 Ų [1]—makes it a valuable scaffold for exploring SAR around the N4 position in kinase inhibitor design. Its structural analog, N4-cyclopropylpyridine-3,4-diamine, has been employed as a precursor for EGFR inhibitors targeting C797S resistance mutations in NSCLC . The cyclopropylmethyl variant offers an additional methylene spacer, altering conformational flexibility and lipophilicity, which may further modulate target binding and selectivity. Researchers developing next-generation kinase inhibitors should consider this compound when optimizing lead series for improved permeability and metabolic stability.

Building Block for CNS-Penetrant Probe Synthesis

With a TPSA of 54.17 Ų (well below the 60 Ų threshold associated with blood-brain barrier penetration) and a moderate LogP of ~1.49 [1], N4-(cyclopropylmethyl)pyridine-3,4-diamine is an attractive building block for synthesizing CNS-penetrant chemical probes. In contrast, the parent pyridine-3,4-diamine has a higher TPSA of ~64.9 Ų [2], potentially limiting CNS exposure. Medicinal chemists targeting neurological or psychiatric indications should prioritize this scaffold when CNS bioavailability is a critical design parameter.

Regioisomeric Control in Parallel Synthesis and Library Design

The N4 substitution pattern confers distinct computed properties compared to the N3 regioisomer (XLogP3-AA 0.9 vs. 1.49) [3]. In parallel synthesis and library production, the N4-(cyclopropylmethyl) derivative provides a specific regiochemical handle that cannot be replicated by using the N3 analog or unsubstituted pyridine-3,4-diamine. Researchers conducting high-throughput screening or diversity-oriented synthesis should select the N4 isomer to access a different region of chemical space, as lipophilicity differences of ~0.6 LogP units can significantly impact hit rates and lead-likeness assessments.

Reference Standard for Analytical Method Development

Given its defined molecular weight (163.22 g/mol) [4], specific InChIKey (YQYUTDYRFPKXTM-UHFFFAOYSA-N) , and commercial availability at ≥95% purity , N4-(cyclopropylmethyl)pyridine-3,4-diamine is suitable as a reference standard for HPLC, LC-MS, and NMR method development in quality control laboratories. The compound's storage conditions (2–8°C, sealed dry) and stability profile support its use in validated analytical procedures for research and further manufacturing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-(cyclopropylmethyl)pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.